molecular formula C10H10BrNO B1626305 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole CAS No. 68843-61-8

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole

Cat. No.: B1626305
CAS No.: 68843-61-8
M. Wt: 240.1 g/mol
InChI Key: SQNMRBIAISMFMD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by a bromomethyl group attached to the 5-position and a phenyl group attached to the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with bromine and sodium hydroxide to form the intermediate, which then undergoes cyclization to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes . The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .

Properties

IUPAC Name

5-(bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNMRBIAISMFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495679
Record name 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68843-61-8
Record name 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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